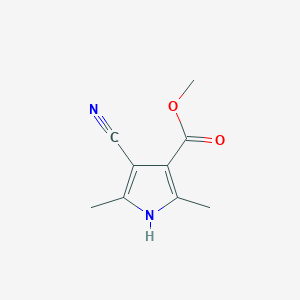![molecular formula C15H22O3 B13770258 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane CAS No. 5459-92-7](/img/structure/B13770258.png)
2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a dioxane ring substituted with a methoxyphenylmethyl group and three methyl groups, making it a subject of interest in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 4-methoxybenzyl alcohol with 4,4,6-trimethyl-1,3-dioxane-2-one under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the dioxane-2-one, followed by the elimination of water to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.
Reduction: The dioxane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: 4-hydroxybenzyl derivative.
Reduction: 4,4,6-trimethyl-1,3-dioxane-2,5-diol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The dioxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
- 4-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane
- 2-[(4-Chlorophenyl)methyl]-4,4,6-trimethyl-1,3-dioxane
- 2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane-2-one
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
5459-92-7 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O3/c1-11-10-15(2,3)18-14(17-11)9-12-5-7-13(16-4)8-6-12/h5-8,11,14H,9-10H2,1-4H3 |
Clé InChI |
BMQOJWXNMVNFJO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(O1)CC2=CC=C(C=C2)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


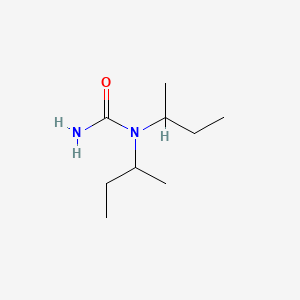
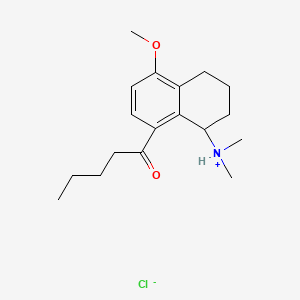

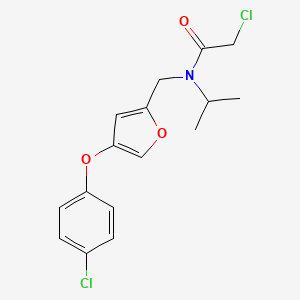
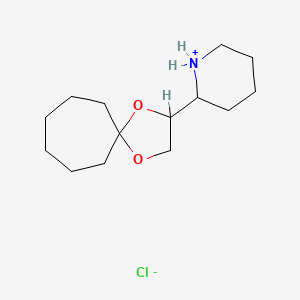
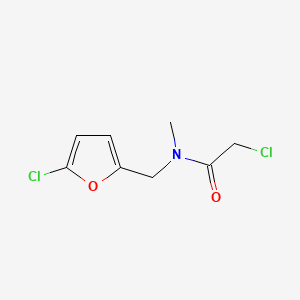
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
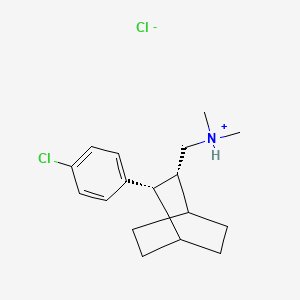
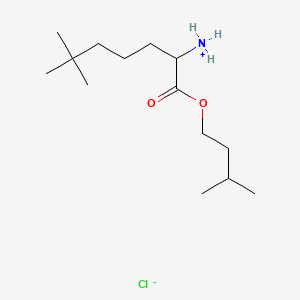

![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)

